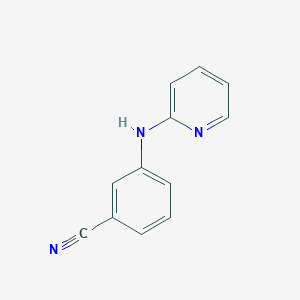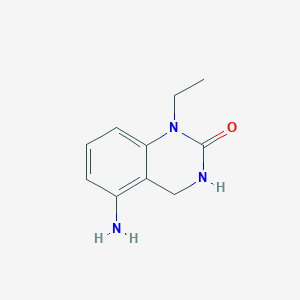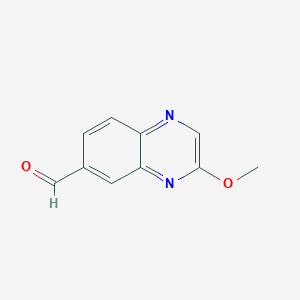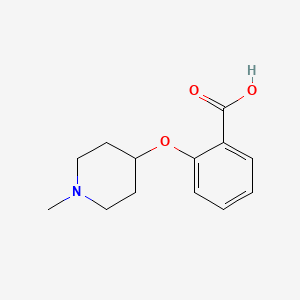![molecular formula C14H18N2O6 B13868695 Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate is an organic compound with the molecular formula C14H18N2O6. This compound is characterized by the presence of an ester functional group, a nitro group, and an acetylamino group. It is used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate typically involves the esterification of 4-[4-(acetylamino)-3-nitrophenoxy]butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under mild conditions.
Major Products
Hydrolysis: 4-[4-(acetylamino)-3-nitrophenoxy]butanoic acid and ethanol.
Reduction: Ethyl 4-[4-(amino)-3-nitrophenoxy]butanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate is used in a wide range of scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetylamino group can form hydrogen bonds with target molecules, influencing their activity and function. The ester group allows for the compound’s incorporation into larger molecular frameworks, enhancing its versatility in various applications.
Comparación Con Compuestos Similares
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate can be compared to other similar compounds, such as:
Ethyl 4-[4-(amino)-3-nitrophenoxy]butanoate: Lacks the acetyl group, which may affect its reactivity and binding properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and reactivity.
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]propanoate: Shorter carbon chain, which may affect its physical properties and reactivity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H18N2O6 |
|---|---|
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
ethyl 4-(4-acetamido-3-nitrophenoxy)butanoate |
InChI |
InChI=1S/C14H18N2O6/c1-3-21-14(18)5-4-8-22-11-6-7-12(15-10(2)17)13(9-11)16(19)20/h6-7,9H,3-5,8H2,1-2H3,(H,15,17) |
Clave InChI |
QPCYRKXPZSCQAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol](/img/structure/B13868617.png)
![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)



![1-[4-(2-Ethoxyethoxy)-2-fluorophenyl]piperazine](/img/structure/B13868671.png)






![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
